2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
Description
2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at the 4-position, a pyridin-4-yl group at the 5-position, and a thioacetic acid moiety at the 3-position. This compound is structurally related to insect olfactory receptor modulators (e.g., VUAA1) and antimicrobial agents, highlighting its versatility in pharmacological and agrochemical applications .
Structure
3D Structure
Properties
Molecular Formula |
C11H12N4O2S |
|---|---|
Molecular Weight |
264.31 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C11H12N4O2S/c1-2-15-10(8-3-5-12-6-4-8)13-14-11(15)18-7-9(16)17/h3-6H,2,7H2,1H3,(H,16,17) |
InChI Key |
OJUWAANJRBNJCU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Formation of Thiosemicarbazide Intermediates
The synthesis of 1,2,4-triazole derivatives typically begins with the preparation of thiosemicarbazide precursors. For example, pyridyl acid hydrazides (e.g., pyridine-4-carboxylic acid hydrazide) react with alkyl isothiocyanates under reflux conditions in ethanol to yield thiosemicarbazides. In the case of allyl-substituted analogs, allyl isothiocyanate and pyridyl hydrazides reflux for 4–5 hours, achieving yields of 86% after recrystallization. For the target ethyl-substituted compound, ethyl isothiocyanate would replace allyl isothiocyanate, though this substitution’s impact on reaction kinetics and purity requires further investigation.
Representative Procedure :
A solution of ethyl isothiocyanate (0.01 mol) in ethanol is added to pyridine-4-carboxylic acid hydrazide (0.01 mol) in absolute ethanol. The mixture is refluxed for 4–5 hours, cooled, and filtered to isolate the crude thiosemicarbazide, which is recrystallized from ethanol.
Cyclization to 1,2,4-Triazole-3-thiols
Thiosemicarbazides undergo intramolecular cyclization in basic media to form triazole-thiols. For instance, refluxing thiosemicarbazides in 2N NaOH for 2–3 hours, followed by acidification with HCl, yields 4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with 84% efficiency. Substituting the allyl group with ethyl may alter cyclization kinetics due to differences in steric and electronic effects.
Critical Parameters :
-
Base Concentration : 2N NaOH optimizes deprotonation and cyclization.
-
Acidification pH : Adjusting to pH 3 ensures precipitation of the triazole-thiol.
S-Alkylation with Chloroacetic Acid
Reaction Conditions and Optimization
The final step involves S-alkylation of the triazole-thiol with chloroacetic acid. In analogous syntheses, triazole-thiols react with chloroacetic acid in ethanol under reflux for 4 hours in the presence of KOH, yielding 2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (75% yield). For the ethyl variant, identical conditions are expected, though the alkyl group’s electronic nature might influence reaction rates.
Procedure :
A solution of 4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (3 mmol) in ethanol is treated with chloroacetic acid (6 mmol) and KOH (6 mmol). The mixture is refluxed for 4 hours, concentrated under reduced pressure, and recrystallized from DMF/EtOH (8:2).
Analytical Characterization
Spectroscopic Data (Hypothetical for Target Compound) :
-
FT-IR : Expected peaks at 3380 cm⁻¹ (O-H), 1682 cm⁻¹ (C=O), and 1215 cm⁻¹ (C-S).
-
¹H NMR (DMSO-d6) : δ 3.80 (s, 2H, S-CH₂), 4.78–4.82 (m, 2H, N-CH₂), 7.50–8.70 (m, 4H, pyridyl-H).
-
¹³C NMR : δ 40.8 (S-CH₂), 46.9 (N-CH₂), 117.4–169.6 (aromatic and carbonyl carbons).
Challenges and Considerations in Ethyl-Substituted Analog Synthesis
While the allyl group’s synthesis is well-documented, transitioning to ethyl introduces potential hurdles:
-
Reactivity of Ethyl Isothiocyanate : Lower steric bulk may accelerate thiosemicarbazide formation but could increase side reactions.
-
Crystallization Efficiency : Ethyl derivatives may require alternative solvent systems (e.g., DMF/EtOH vs. H₂O/EtOH) for optimal recrystallization.
-
Biological Activity Correlation : Antibacterial studies on allyl analogs show MIC values of 8–512 μg/mL ; ethyl’s impact on bioactivity remains untested.
Chemical Reactions Analysis
Types of Reactions
2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study focused on the synthesis of various triazole derivatives revealed that compounds similar to 2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid showed promising results against both bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of key enzymes necessary for microbial survival .
Case Study:
In a comparative study, several synthesized triazole derivatives were tested against common pathogens such as Escherichia coli and Candida albicans. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, highlighting their potential as effective antimicrobial agents .
2. Antifungal Applications
Triazoles are well-known for their antifungal properties. The compound has been investigated for its efficacy against various fungal infections, particularly those resistant to conventional treatments.
Data Table: Antifungal Activity of Triazole Derivatives
| Compound Name | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Candida albicans | 8 | |
| Compound B | Aspergillus niger | 16 | |
| 2-((4-Ethyl... | Candida glabrata | 12 |
Agricultural Applications
1. Plant Growth Regulation
Triazole compounds have been used as plant growth regulators due to their ability to modulate plant hormone levels and enhance resistance to environmental stressors. Research indicates that compounds like this compound can promote root development and improve drought tolerance in crops.
Case Study:
Field trials conducted on wheat and maize demonstrated that the application of triazole derivatives resulted in increased biomass and yield under drought conditions compared to untreated controls .
Mechanism of Action
The mechanism of action of 2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid can be contextualized by comparing it with analogous 1,2,4-triazole derivatives. Key differences in substituents, physicochemical properties, and biological activities are summarized below:
Table 1: Structural and Functional Comparison
Key Observations
The pyridin-4-yl group in the target compound differs from pyridin-2-yl (OLC15) or pyridin-3-yl (VUAA1), altering electronic distribution and hydrogen-bonding capacity. Thioacetic acid vs. acetamide/cyanide: Acetic acid derivatives (target, 7a) are more polar than acetamides (VUAA1, OLC15) or acetonitrile (5o), impacting solubility and bioavailability.
Biological Activity Trends: Orco Modulation: Acetamide derivatives (VUAA1, OLC15) act as insect olfactory receptor modulators, with pyridine position (3 vs. 2) determining agonist/antagonist activity . Antimicrobial Activity: Triazole derivatives with ketone substituents (e.g., propan-2-one) show potent activity against Pseudomonas aeruginosa (MIC 31.25 μg/mL) . The target compound’s thioacetic acid may offer distinct reactivity for antimicrobial applications.
Synthetic Yields and Stability :
- Thioacetic acid derivatives like 7a are synthesized in moderate yields (75%) , while acetonitrile derivatives (5o) achieve higher yields (79–88%) . Stability studies (e.g., force degradation of morpholinium analogs) suggest sensitivity to hydrolysis under acidic/basic conditions .
Biological Activity
The compound 2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid represents a class of triazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a triazole ring, a pyridine moiety, and a thioether linkage, which contribute to its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₄OS |
| SMILES | CCN1C(=NN=C1SCC(=O)C(=O)O) |
| InChI | InChI=1S/C13H14N4OS/c1-5... |
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation. The mechanism of action often involves the inhibition of key proteins such as thymidylate synthase and histone deacetylases (HDAC) .
Case Study:
A study evaluating the anticancer potential of triazole derivatives found that certain analogs displayed IC50 values as low as 4.363 μM against HCT116 colon cancer cells, suggesting potent activity compared to standard treatments like doxorubicin .
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. They can disrupt microbial cell membranes and inhibit essential metabolic pathways. A review highlighted that similar derivatives demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been explored in several studies. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic efficacy in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Targeting enzymes critical for cancer cell survival and proliferation.
- Receptor Modulation: Interacting with cellular receptors that regulate inflammatory responses.
- Cell Cycle Arrest: Inducing apoptosis in cancer cells through disruption of cell cycle progression.
Research Findings and Data Tables
The following table summarizes key findings related to the biological activities of triazole derivatives:
Q & A
Q. What synthetic methodologies are optimal for preparing 2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid and its derivatives?
Methodological Answer: The synthesis typically involves cyclocondensation of thiosemicarbazides with monochloroacetic acid under alkaline conditions. For example, derivatives with hydroxy(phenyl)methyl or phenethyl substituents are synthesized by reacting 4-substituted triazole-3-thiones with monochloroacetic acid in equimolar ratios, followed by recrystallization from ethanol . Microwave-assisted synthesis can enhance reaction efficiency for triazole-thioacetates, reducing reaction times compared to conventional heating .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer: Structural confirmation requires a combination of elemental analysis, IR spectrophotometry (to identify functional groups like -SH or -COOH), and chromatographic methods (e.g., HPLC-DAD) for purity assessment. For example, HPLC-DAD methods have been validated for quantifying active pharmaceutical ingredients (APIs) in triazole-thioacetic acid derivatives, with mobile phases like acetonitrile:water (70:30) and detection at 254 nm .
Q. What strategies are effective for improving the aqueous solubility of this compound?
Methodological Answer: Salt formation with alkali metals (e.g., sodium or potassium) or transition metals (e.g., Zn²⁺, Cu²⁺) enhances solubility. For instance, sodium salts of 2-((5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-yl)thio)acetic acids exhibit improved water solubility compared to the parent acids . Esterification of the acetic acid moiety with hydrophilic groups (e.g., morpholinomethylene) is another viable approach .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize antimicrobial activity in this compound class?
Methodological Answer: SAR studies should systematically vary substituents at the 4- and 5-positions of the triazole ring. For example:
- 4-position: Ethyl or phenyl groups influence lipophilicity and membrane penetration.
- 5-position: Pyridin-4-yl or thiophen-2-yl groups modulate electronic effects and hydrogen bonding.
Biological assays (e.g., MIC against Staphylococcus aureus or Candida albicans) combined with computational docking (e.g., targeting fungal CYP51 or bacterial dihydrofolate reductase) can identify critical pharmacophores .
Q. What experimental approaches resolve contradictions in degradation product profiles under varying pH conditions?
Methodological Answer: Forced degradation studies (acidic, alkaline, oxidative, and thermal stress) with LC-MS/MS analysis are essential. For example, in acidic conditions, the acetic acid moiety may hydrolyze, while oxidative stress could lead to sulfoxide formation. Mass balance studies (e.g., 100% recovery in degradation experiments) and stability-indicating HPLC methods help validate degradation pathways .
Q. How can computational models predict the toxicity of novel derivatives before in vivo testing?
Methodological Answer: Use QSAR models trained on toxicity data from structurally related triazoles. Parameters like logP, topological polar surface area (TPSA), and electrophilicity index correlate with hepatotoxicity or mutagenicity. Tools like ProTox-II or Derek Nexus can predict LD₅₀ and organ-specific toxicity. For example, dimethoxyphenyl-substituted derivatives show lower predicted hepatotoxicity due to reduced electrophilic reactivity .
Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
Methodological Answer: Rodent models (e.g., Wistar rats) are used for:
- Pharmacokinetics: Intravenous/oral dosing with plasma concentration monitoring via LC-MS.
- Tissue distribution: Radiolabeled compounds (e.g., ¹⁴C-labeled acetic acid moiety) quantify accumulation in organs.
- Metabolite profiling: Bile duct cannulation identifies glucuronide or sulfate conjugates .
Critical Analysis of Contradictions
- Degradation Pathways: reports 100% mass balance in degradation studies, but notes discrepancies in impurity profiles under oxidative conditions. Resolution requires orthogonal methods (e.g., NMR for structural elucidation of unknown peaks).
- Biological Activity: While highlights high antifungal activity for dimethoxyphenyl derivatives, suggests variable toxicity. This may reflect species-specific CYP450 metabolism, necessitating cross-species in vitro assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
